![molecular formula C6H12F3N B1425884 5,5,5-Trifluoro-4-methylpentan-2-amine CAS No. 910404-52-3](/img/structure/B1425884.png)
5,5,5-Trifluoro-4-methylpentan-2-amine
Overview
Description
5,5,5-Trifluoro-4-methylpentan-2-amine, also known as TFMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the amphetamine family and has been studied for its effects on the central nervous system. In
Scientific Research Applications
Material Science: Advanced Polymer Synthesis
5,5,5-Trifluoro-4-methylpentan-2-amine: is utilized in the synthesis of advanced polymers. Its trifluoromethyl group can impart polymers with enhanced chemical resistance and stability, making them suitable for high-performance applications in aerospace and electronics .
Life Sciences: Protein Engineering
In life sciences, this compound finds application in protein engineering. The fluorinated amine can be incorporated into peptides to study the impact of fluorination on protein structure and function, which is crucial for drug development .
Chemical Synthesis: Fluorinated Building Blocks
This compound serves as a fluorinated building block in organic synthesis. The presence of the trifluoromethyl group can significantly alter the reactivity and electronic properties of molecules, leading to the discovery of novel compounds with potential therapeutic applications .
Chromatography: Stationary Phase Modifier
In chromatography, 5,5,5-Trifluoro-4-methylpentan-2-amine can be used to modify the stationary phase. Its fluorinated structure can enhance the separation of compounds based on their interaction with the fluorinated stationary phase, improving analytical resolution .
Analytical Research: NMR Solvent Additive
The compound is also valuable in analytical research, particularly as an additive in NMR (Nuclear Magnetic Resonance) solvent systems. Its unique chemical shifts can provide a distinct background signal, aiding in the analysis of complex mixtures .
Pharmaceutical Research: Drug Metabolite Simulation
In pharmaceutical research, it’s used to simulate drug metabolites containing trifluoromethyl groups. This helps in understanding the metabolism of drugs and the design of metabolically stable therapeutic agents .
Mechanism of Action
Molecular Formula
The molecular formula of 5,5,5-Trifluoro-4-methylpentan-2-amine is C6H12F3N .Molecular Weight
The molecular weight of this compound is approximately 155.16 g/mol .Physical Form
This compound is typically found in powder form .Storage Temperature
The storage temperature for this compound is room temperature .properties
IUPAC Name |
5,5,5-trifluoro-4-methylpentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-4(3-5(2)10)6(7,8)9/h4-5H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHXRQSDQMINEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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